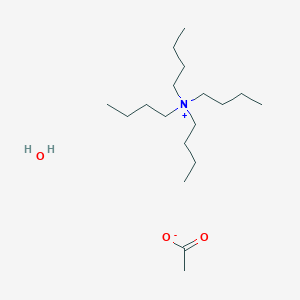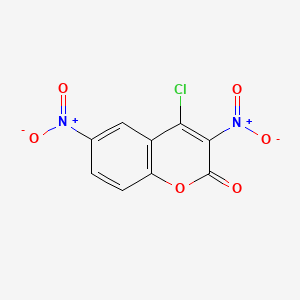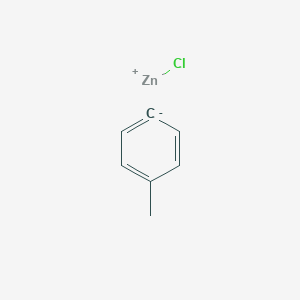
Zinc, chloro(4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc, chloro(4-methylphenyl)-, also known as p-tolylzinc chloride, is an organozinc compound with the molecular formula C7H7ClZn. This compound is part of the broader class of organozinc reagents, which are widely used in organic synthesis due to their reactivity and versatility. The presence of the 4-methylphenyl group attached to the zinc atom makes this compound particularly useful in various chemical reactions, including cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Zinc, chloro(4-methylphenyl)- can be synthesized through several methods. One common approach involves the reaction of 4-methylphenylmagnesium bromide with zinc chloride. The reaction typically occurs in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
In industrial settings, the production of zinc, chloro(4-methylphenyl)- often involves large-scale Grignard reactions followed by purification processes to ensure high purity and yield. The use of automated reactors and stringent control of reaction conditions, such as temperature and pressure, are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Zinc, chloro(4-methylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding zinc oxide derivatives.
Reduction: It can be reduced to form zinc metal and 4-methylphenyl derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides are used in the presence of catalysts such as palladium or nickel.
Major Products Formed
Oxidation: Zinc oxide and 4-methylphenyl derivatives.
Reduction: Zinc metal and 4-methylphenyl derivatives.
Substitution: Various substituted organozinc compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Zinc, chloro(4-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: It is extensively used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of zinc, chloro(4-methylphenyl)- involves the formation of organozinc intermediates that participate in various chemical reactions. The zinc atom acts as a Lewis acid, facilitating the formation of carbon-zinc bonds. These intermediates can then undergo further transformations, such as cross-coupling reactions, to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc, chloro(4-methoxyphenyl)-: Similar in structure but with a methoxy group instead of a methyl group.
Zinc, chloro(4-chlorophenyl)-: Contains a chloro group instead of a methyl group.
Zinc, chloro(4-bromophenyl)-: Contains a bromo group instead of a methyl group.
Uniqueness
Zinc, chloro(4-methylphenyl)- is unique due to the presence of the 4-methylphenyl group, which imparts specific reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceuticals.
Propriétés
Numéro CAS |
90252-89-4 |
|---|---|
Formule moléculaire |
C7H7ClZn |
Poids moléculaire |
192.0 g/mol |
Nom IUPAC |
chlorozinc(1+);methylbenzene |
InChI |
InChI=1S/C7H7.ClH.Zn/c1-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
DJTOCIZDRVKTCU-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=[C-]C=C1.Cl[Zn+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


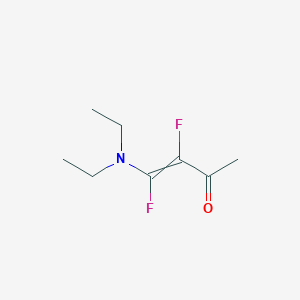
![3-[1-(5-Fluoro-1,3-benzoxazol-2-yl)hydrazinyl]propanenitrile](/img/structure/B14367453.png)
![Ethyl [2-(benzyloxy)-3,4-dimethoxyphenyl]acetate](/img/structure/B14367463.png)
![ethyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate](/img/structure/B14367469.png)
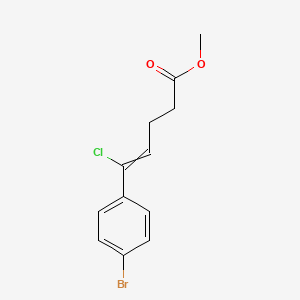
![Methyl (2H-[1,3]dithiolo[4,5-b]quinoxalin-2-yl)acetate](/img/structure/B14367471.png)
![3-(Chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]piperidine](/img/structure/B14367473.png)
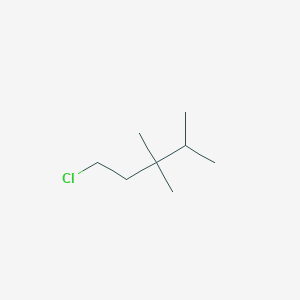
![N-[2-(3,4-Dimethoxyphenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14367499.png)
![5-Methyl-3-(2H-tetrazol-5-yl)pyrano[3,2-b]indol-4(5H)-one](/img/structure/B14367501.png)
